Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate
Description
Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate is a bicyclic organic compound featuring two piperidine rings connected at their 2-positions, with methyl ester groups at the 1,1'-positions.
Properties
CAS No. |
639008-41-6 |
|---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl 2-(1-methoxycarbonylpiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-19-13(17)15-9-5-3-7-11(15)12-8-4-6-10-16(12)14(18)20-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
CEJUAFSINDDSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC1C2CCCCN2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of piperidine derivatives and suitable reagents to form the bipiperidine core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate may involve large-scale cyclization reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipiperidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Differences
Core Framework :
- Bipiperidine derivatives (e.g., this compound) exhibit a saturated, chiral bicyclic structure, enhancing steric control in catalysis .
- Bipyridine analogs (e.g., dimethyl bipyridine dicarboxylates) are planar and aromatic, ideal for coordination chemistry in MOFs or catalysis .
- Biphenyl derivatives (e.g., dimethyl 4,4'-dinitro-biphenyl dicarboxylate) lack chelating ability but are functionalized for reactivity (e.g., bromination, nitration) .
- Functional Groups: Methyl esters in bipiperidine/bipyridine derivatives improve solubility in organic solvents, while carboxylic acids (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) enable coordination to metal nodes in MOFs . Bromomethyl or nitro groups introduce sites for further functionalization, critical in synthetic chemistry .
Biological Activity
Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate (DMBPDC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
DMBPDC is characterized by its bipiperidine structure, which enhances its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 270.3 g/mol. The compound features two carboxylate groups that can participate in various chemical interactions, making it a valuable ligand in coordination chemistry.
Antimicrobial Activity
DMBPDC exhibits significant antimicrobial properties against a range of pathogens. Its mechanism of action involves disrupting microbial cell membranes and interfering with metabolic processes.
In Vitro Antimicrobial Studies
Research indicates that DMBPDC effectively inhibits the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:
| Pathogen | MIC (μg/mL) | Biological Effect |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |
| Escherichia coli | 64 | Disruption of membrane integrity |
| Candida albicans | 16 | Inhibition of yeast-to-hyphae transition |
These findings suggest that DMBPDC has broad-spectrum antimicrobial effects, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
DMBPDC has also been investigated for its anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the IC50 values for DMBPDC against different cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 24.5 | Induces apoptosis via ROS production |
| A2780 (ovarian cancer) | 69.24 ± 7.31 | Inhibits cell proliferation; downregulates p-PI3K/p-Akt |
| SKOV3 (ovarian cancer) | 83.39 ± 3.75 | Enhances cisplatin effects on apoptosis |
These results indicate that DMBPDC can effectively induce cytotoxic effects in cancer cells, highlighting its potential as a therapeutic agent.
Study on Breast Cancer Cells
In a study examining MDA-MB-231 breast cancer cells, DMBPDC was found to significantly increase reactive oxygen species (ROS) levels, leading to apoptosis. This process involved the activation of caspases-3 and -9 and downregulation of Bcl-2 expression, illustrating the compound's potential as an anticancer agent.
Ovarian Cancer Research
In A2780 and SKOV3 cell lines, DMBPDC inhibited cell migration and proliferation while enhancing the efficacy of cisplatin treatment. These findings suggest that DMBPDC could serve as an adjunctive therapy in ovarian cancer treatment, improving patient outcomes when used alongside conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
